![molecular formula C17H14ClNO2 B1464196 17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one CAS No. 1180843-77-9](/img/structure/B1464196.png)
17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
Overview
Description
This compound (CAS 129385-59-7) is a polycyclic heterocyclic molecule with the molecular formula C₁₇H₁₄ClNO₂ and a molecular weight of 299.7 g/mol . Its structure features a tetracyclic framework incorporating an oxygen (oxa) and nitrogen (aza) heteroatom, a chlorine substituent at position 17, and a methyl group at position 2. Key physicochemical properties include:
- XLogP3: 3.1 (indicating moderate hydrophobicity)
- Hydrogen Bond Acceptors: 2
- Topological Polar Surface Area (TPSA): 29.5 Ų
- Complexity: 429 (reflecting its intricate fused-ring system) .
The compound’s stereochemistry is defined as (2S,6S), with two chiral centers contributing to its biological specificity . It is primarily investigated as a pharmaceutical intermediate, particularly in neuropsychiatric drug development due to its structural resemblance to psychoactive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step organic synthesis, focusing on constructing the tetracyclic core and introducing specific functional groups under controlled conditions.
Formation of the Tetracyclic Core
- The synthesis begins with simpler organic precursors that undergo cyclization reactions to form the tetracyclic scaffold.
- Cyclization is typically achieved via intramolecular reactions facilitated by appropriate catalysts or reagents that promote ring closure while preserving stereochemistry.
- Reaction parameters such as temperature, solvent, and time are optimized to maximize yield and selectivity.
Introduction of Functional Groups
- Chlorination at the 17th position is introduced through selective electrophilic substitution or halogenation reactions, often employing reagents such as N-chlorosuccinimide or chlorine gas under mild conditions to avoid over-chlorination.
- Methylation at the 4th position is commonly achieved using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
- The oxygen and nitrogen heteroatoms are incorporated as part of the tetracyclic framework during cyclization or through subsequent functional group transformations.
Oxidation to Form the Ketone Group
- The ketone at the 3-position is introduced via oxidation of a secondary alcohol precursor or by selective oxidation of the corresponding intermediate using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
Purification Techniques
- After synthesis, purification is critical and typically involves recrystallization from suitable solvents or chromatographic methods such as silica gel column chromatography to isolate the pure compound with high stereochemical integrity and purity.
Industrial Production Considerations
- Scaling up the synthesis requires optimization of reaction conditions to improve yield, reduce by-products, and ensure reproducibility.
- Use of catalysts and continuous flow reactors may be employed to enhance reaction efficiency.
- High-throughput screening of reaction parameters such as temperature, solvent, and reagent concentration is standard practice to achieve cost-effective production.
Reaction Types and Chemical Modifications
The compound’s preparation may include or be followed by various chemical transformations:
Reaction Type | Description | Typical Reagents/Conditions |
---|---|---|
Cyclization | Formation of tetracyclic core | Acid/base catalysis, heat |
Chlorination | Introduction of chlorine atom | N-chlorosuccinimide, Cl2 gas |
Methylation | Introduction of methyl group | Methyl iodide, base |
Oxidation | Formation of ketone group | PCC, Dess–Martin periodinane |
Purification | Isolation of pure compound | Recrystallization, chromatography |
Summary Table of Preparation Steps
Step Number | Process Description | Key Reagents/Conditions | Outcome |
---|---|---|---|
1 | Cyclization to form tetracyclic core | Intramolecular cyclization, catalyst | Tetracyclic intermediate formed |
2 | Chlorination at 17-position | N-chlorosuccinimide, mild conditions | Chlorinated tetracycle |
3 | Methylation at 4-position | Methyl iodide, base | Methylated intermediate |
4 | Oxidation to ketone at 3-position | PCC or Dess–Martin periodinane | Final ketone-containing compound |
5 | Purification | Recrystallization, chromatography | Pure target compound |
Research Findings and Analytical Data
- Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure and purity of the compound post-synthesis.
- Mass spectrometry supports molecular weight confirmation consistent with the formula C17H14ClNO2.
- The compound exhibits a predicted boiling point of approximately 428.4 ± 45.0 °C, indicating thermal stability suitable for further chemical manipulation.
Chemical Reactions Analysis
Types of Reactions
17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow chemists to explore various synthetic routes that can lead to the development of new compounds with desirable properties.
Biology
Research has indicated that 17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one may exhibit antimicrobial and anticancer properties . Studies have focused on its interaction with biological systems and its potential to modulate enzyme activity or receptor interactions.
Medicine
The compound is being investigated for its therapeutic effects in treating various diseases. Its unique structure may allow it to interact with specific biological targets, potentially leading to the development of novel therapeutic agents.
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique chemical properties may contribute to advancements in materials science and engineering.
Research has shown that compounds with similar structures often interact with neurotransmitter systems involved in mood regulation and psychotic disorders. The specific interactions of this compound with neurotransmitter receptors are under investigation but may involve both agonistic and antagonistic effects on dopamine and serotonin receptors.
Synthetic Routes
The synthesis of this compound typically involves multiple steps using dibenzoxepine derivatives and pyrrolone precursors under controlled reaction conditions to ensure high purity and yield.
Mechanism of Action
The mechanism of action of 17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
9-Chloro-4-Methyl-13-Oxa-4-Azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),7(12),8,10,14,16-Hexaen-3-One (CAS 912356-08-2)
- Molecular Formula: C₁₇H₁₄ClNO₂ (identical to the target compound)
- Key Differences :
Maleate Salt Form (Org 5222 Maleate)
- Molecular Formula: C₂₁H₂₀ClNO₅ (base structure + maleic acid)
- Molecular Weight : 401.84 g/mol
- Key Differences: Enhanced solubility due to ionic maleate counterion.
Physicochemical Properties
Property | Target Compound | 9-Chloro Isomer | Maleate Salt |
---|---|---|---|
Molecular Weight (g/mol) | 299.7 | 299.7 | 401.84 |
XLogP3 | 3.1 | ~3.1 (estimated) | ~1.5 (ionic form) |
TPSA (Ų) | 29.5 | 29.5 | 85.2 |
Hydrogen Bond Acceptors | 2 | 2 | 5 |
Key Observations :
- The maleate salt’s lower logP and higher TPSA reflect improved aqueous solubility, critical for bioavailability .
- Positional isomerism (9-Cl vs. 17-Cl) minimally impacts hydrophobicity but alters steric interactions .
Pharmacological Activity
- Target Compound: Limited direct data, but structural similarity to Org 5222 maleate implies affinity for adrenergic (ADRA2A) and histaminergic (HRH1/2) receptors .
- 9-Chloro Isomer: No explicit activity data, but stereochemical differences likely reduce receptor binding compared to (2S,6S) configurations .
Hydrogen Bonding and Solubility
- The target compound’s low TPSA (29.5 Ų) and absence of hydrogen bond donors limit solubility, necessitating salt formation (e.g., maleate) for therapeutic applications .
- In contrast, the maleate salt’s ionic interactions and higher TPSA enhance dissolution rates .
Biological Activity
Chemical Formula
- Molecular Formula : C17H16ClNO
- Molecular Weight : 285.77 g/mol
Structural Characteristics
The compound features a unique tetracyclic structure with multiple functional groups that may contribute to its biological activity. The presence of chlorine and nitrogen atoms in the structure is particularly noteworthy as these elements can influence the compound's interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to 17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one exhibit a range of pharmacological effects:
- Antipsychotic Effects : The compound is structurally related to asenapine, an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder. Studies suggest that it may exert its effects through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors .
- Neuroprotective Activity : Some derivatives of this class of compounds have shown potential neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Antitumor Activity : Preliminary studies indicate that certain tetracyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
The mechanisms by which This compound exerts its biological effects are still under investigation but may include:
- Receptor Binding : Interaction with various neurotransmitter receptors (e.g., dopamine and serotonin receptors) which play crucial roles in mood regulation and psychotic disorders.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could enhance the availability of these neurotransmitters in synaptic clefts.
Study 1: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia demonstrated that a related compound (asenapine) significantly reduced psychotic symptoms compared to placebo controls. Patients reported improved overall functioning and fewer side effects compared to traditional antipsychotics .
Study 2: Neuroprotection in Alzheimer’s Disease
In vitro studies showed that derivatives similar to this compound protected neuronal cells from amyloid-beta-induced toxicity by enhancing autophagic processes and reducing inflammation markers . These findings suggest a potential role for this class of compounds in treating neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling 17-chloro-4-methyl-13-oxa-4-azatetracyclo[...]-3-one in laboratory settings?
Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust generation is likely .
- Ventilation: Conduct reactions in fume hoods to minimize inhalation risks.
- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation or oxidation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Answer:
- X-ray Crystallography: Resolves stereochemistry and ring conformations. Example: Single-crystal studies (e.g., ) achieve mean bond-length precision of ±0.004 Å and R factor <0.05 .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., chloro, methyl groups) and electronic environments. Use deuterated solvents (CDCl₃ or DMSO-d₆) for solubility.
- Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ ion) with <3 ppm error .
- IR Spectroscopy: Detects carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
Q. What synthetic strategies are recommended for regioselective chlorination in similar polycyclic systems?
Answer:
- Electrophilic Chlorination: Use Cl₂ or SO₂Cl₂ in non-polar solvents (e.g., CCl₄) at 0–25°C to target electron-rich aromatic positions.
- Directing Groups: Install temporary groups (e.g., –NO₂) to guide chlorination, followed by removal via reduction .
- Purification: Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate isomers .
Q. How can researchers assess the compound’s stability under standard laboratory conditions?
Answer:
- Thermal Stability: Perform TGA/DSC to monitor decomposition temperatures (e.g., onset >150°C indicates robustness) .
- Photostability: Expose to UV light (254 nm) and track degradation via HPLC. Use amber vials for light-sensitive samples .
- Hydrolytic Stability: Incubate in buffered solutions (pH 3–11) at 37°C for 48 hours; analyze residual compound via LC-MS .
Q. What analytical methods ensure purity >95% for this compound?
Answer:
- HPLC-UV/ELSD: Use reverse-phase columns (e.g., Zorbax SB-C18) with acetonitrile/0.1% TFA gradient. Purity criteria: Single peak with AUC ≥95% .
- Elemental Analysis: Match experimental C/H/N/O percentages to theoretical values within ±0.3% .
- TLC Validation: Spot on silica plates (hexane:EtOAc 7:3); Rf consistency across batches indicates reproducibility .
Advanced Research Questions
Q. How to design experiments evaluating pH-dependent reactivity of the lactone ring?
Answer:
- Buffer Systems: Prepare solutions (pH 2–12) using citrate (pH 2–6), phosphate (pH 7–8), and borate (pH 9–12).
- Kinetic Studies: Monitor ring-opening rates via UV-Vis (λ=270 nm) or ¹H NMR (disappearance of lactone protons) .
- Control Variables: Maintain ionic strength (0.1 M KCl) and temperature (25±0.5°C) to isolate pH effects .
Q. What frameworks guide ecological risk assessment for this compound?
Answer:
- INCHEMBIOL Model ():
- Phase 1: Determine logP (octanol-water) and soil adsorption coefficients (Kd) to predict environmental distribution.
- Phase 2: Aquatic toxicity assays (e.g., Daphnia magna LC50) and biodegradation studies (OECD 301F) .
- Quadripolar Methodology (): Integrate theoretical (QSAR predictions), epistemological (ecotoxicology principles), morphological (compound structure), and technical (analytical protocols) poles .
Q. How to resolve contradictions between computational and experimental electronic properties?
Answer:
- DFT vs. Experimental Data: Compare HOMO-LUMO gaps (DFT/B3LYP/6-311+G**) with UV-Vis λmax. Discrepancies >10 nm suggest solvation effects or basis-set limitations .
- Validation: Use polarizable continuum models (PCM) for solvent correction or hybrid functionals (e.g., CAM-B3LYP) for charge-transfer transitions .
- Synchrotron Studies: Validate electron density maps via X-ray diffraction (e.g., multipole refinement in ) .
Q. What strategies address conflicting spectral data in stereochemical assignments?
Answer:
- NOESY NMR: Identify through-space correlations (e.g., axial vs. equatorial substituents) to confirm ring conformations.
- VCD Spectroscopy: Compare experimental vibrational circular dichroism with DFT-simulated spectra for absolute configuration .
- Crystallographic Validation: Cross-check NMR-derived structures with single-crystal data (e.g., ’s R factor <0.05) .
Q. How to investigate catalytic applications of this compound’s aziridine moiety?
Answer:
- Mechanistic Probes: Use deuterated substrates (e.g., CD₃CN) in kinetic isotope effect (KIE) studies to identify rate-determining steps.
- In Situ Monitoring: Employ Raman spectroscopy or ESI-MS to detect intermediates (e.g., aziridinium ions) .
- Theoretical Modeling: Map reaction pathways via DFT (Gaussian 16) to identify transition states and activation barriers .
Properties
IUPAC Name |
17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUVAHYYJVOIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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